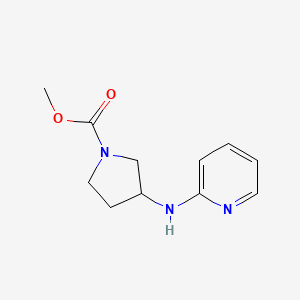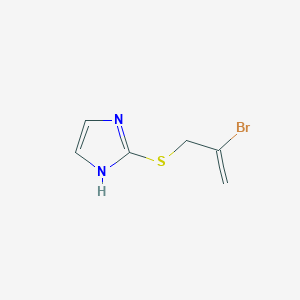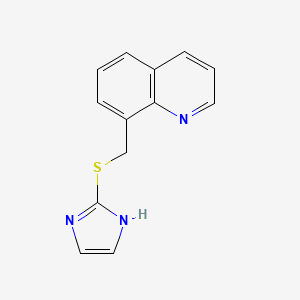
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown significant potential for use in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
実験室実験の利点と制限
The advantages of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its high yield synthesis method, its ability to inhibit multiple disease targets, and its potential for use in the development of new drugs. The limitations of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its limited availability and its potential toxicity.
将来の方向性
There are several future directions for the study of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify new disease targets. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research is needed to evaluate its safety and toxicity in vivo. Finally, it is important to explore its potential for use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a promising chemical compound with significant potential for use in the development of new drugs. Its ability to inhibit multiple disease targets and its potential for use in combination therapy make it a valuable tool for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
合成法
The synthesis of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. This reaction produces Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate as a white solid with a high yield.
科学的研究の応用
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to have significant activity against several disease targets, including cancer, inflammation, and infectious diseases. In cancer research, Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
特性
IUPAC Name |
methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-7-5-9(8-14)13-10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBCOMRWRXDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)